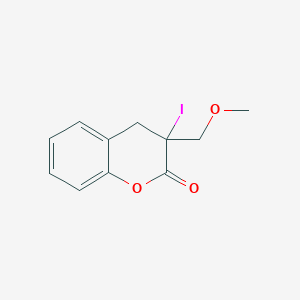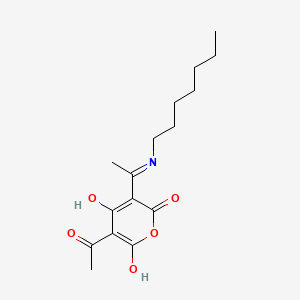
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a heptylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a heptylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reaction time is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
- (3Z)-5-Acetyl-3-(1-(octylamino)ethylidene)-6-hydroxypyran-2,4-dione
- (3Z)-5-Acetyl-3-(1-(hexylamino)ethylidene)-6-hydroxypyran-2,4-dione
Comparison: Compared to its analogs, (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is unique due to the length of its heptylamino chain, which can influence its solubility, reactivity, and biological activity
Propiedades
Número CAS |
132758-17-9 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
5-acetyl-3-(N-heptyl-C-methylcarbonimidoyl)-4,6-dihydroxypyran-2-one |
InChI |
InChI=1S/C16H23NO5/c1-4-5-6-7-8-9-17-10(2)12-14(19)13(11(3)18)16(21)22-15(12)20/h19,21H,4-9H2,1-3H3 |
Clave InChI |
JYTUSFAAGYCCSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN=C(C)C1=C(C(=C(OC1=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


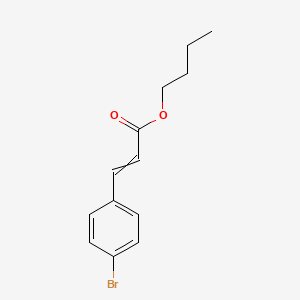
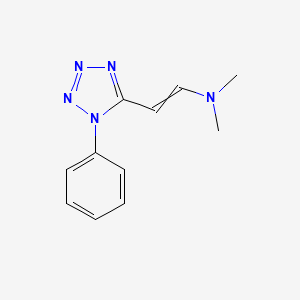
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)
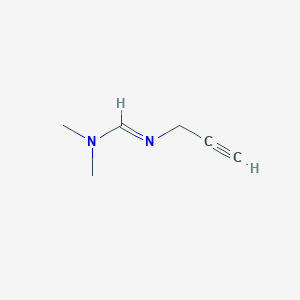
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
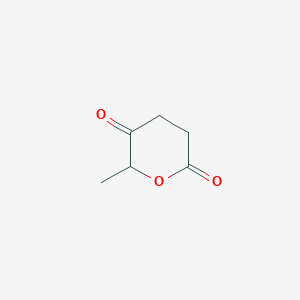
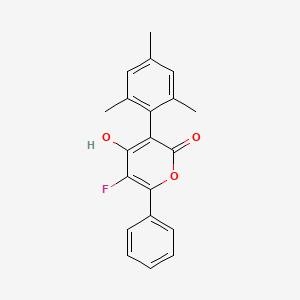
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
